molecular formula C15H20N2O3S B231870 butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether

butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether

Cat. No. B231870
M. Wt: 308.4 g/mol
InChI Key: MXKXDKKFWVZUKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether is a chemical compound that has been widely used in scientific research due to its unique properties. It belongs to the class of sulfonylphenyl ether compounds and has been found to have a wide range of applications in various fields of research.

Scientific Research Applications

Butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether has been used in various fields of scientific research. It has been found to have anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. It has also been used as a ligand in the development of new catalysts for organic synthesis. In addition, it has been used in the development of new materials for electronic and optical applications.

Mechanism of Action

The mechanism of action of butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether in lab experiments is its anti-inflammatory properties. This makes it a useful tool for studying the inflammatory response and developing new drugs for the treatment of inflammatory diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.

Future Directions

There are a number of future directions for research involving butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether. One area of research is the development of new drugs for the treatment of inflammatory diseases. Another area of research is the development of new catalysts for organic synthesis. In addition, there is potential for the development of new materials for electronic and optical applications. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether is a chemical compound that has been widely used in scientific research due to its unique properties. It has anti-inflammatory properties and has been used in the development of new drugs for the treatment of inflammatory diseases. It has also been used as a ligand in the development of new catalysts for organic synthesis and in the development of new materials for electronic and optical applications. Further research is needed to fully understand the potential applications of this compound in various fields of research.

Synthesis Methods

The synthesis of butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether involves the reaction between 4-bromo-2-nitrophenol and butyl 4-hydroxybenzenesulfonate in the presence of a base and a palladium catalyst. The reaction is carried out under an inert atmosphere and at elevated temperatures. The final product is obtained after purification by column chromatography.

properties

Molecular Formula

C15H20N2O3S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-butoxyphenyl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C15H20N2O3S/c1-4-5-10-20-14-6-8-15(9-7-14)21(18,19)17-13(3)11-12(2)16-17/h6-9,11H,4-5,10H2,1-3H3

InChI Key

MXKXDKKFWVZUKC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C

Origin of Product

United States

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